
Simeticon
Übersicht
Beschreibung
Simethicone is a silicon-based surfactant that is primarily used as an anti-foaming agent to relieve symptoms associated with excessive gas in the gastrointestinal tract. It works by decreasing the surface tension of gas bubbles, facilitating their elimination from the body . Simethicone has been in use since the 1940s and was granted FDA approval in 1952 .
Wissenschaftliche Forschungsanwendungen
Simethicone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to relieve bloating, pressure, and cramps caused by gas . It is also used as part of bowel preparation for colonoscopies . In scientific research, simethicone is used to improve gastric cleanness for esophagogastroduodenoscopy procedures . Additionally, it is employed in the management of early abdominal distension after laparoscopic cholecystectomy .
Wirkmechanismus
Simethicone works by decreasing the surface tension of gas bubbles in the gastrointestinal tract, allowing them to coalesce and be expelled more easily . It is not systemically absorbed and acts locally within the gastrointestinal tract . The compound’s surfactant properties enable it to break down gas bubbles into smaller, more manageable sizes .
Zukünftige Richtungen
Simethicone is used for the management of flatulence and bloating. It relieves the discomfort produced by the presence of excess gas in the gastrointestinal tract . The Simethicone market is expected to grow in the future .
For more detailed information, you may want to refer to the relevant papers .
Biochemische Analyse
Biochemical Properties
Simethicone does not undergo any biochemical reactions in the body. It does not interact with enzymes, proteins, or other biomolecules. Instead, it acts physically to reduce the surface tension of gas bubbles in the gastrointestinal tract .
Cellular Effects
Simethicone does not have any direct effects on cells or cellular processes. It does not influence cell function, cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The mechanism of action of Simethicone is purely physical. It reduces the surface tension of gas bubbles, allowing them to coalesce into larger bubbles that can be passed more easily from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, Simethicone is stable and does not degrade over time. It does not have any long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Simethicone do not vary with different dosages in animal models. It is not absorbed into the body and does not have any threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
Simethicone is not involved in any metabolic pathways. It does not interact with any enzymes or cofactors and does not affect metabolic flux or metabolite levels .
Transport and Distribution
Simethicone is not transported or distributed within cells or tissues. It does not interact with any transporters or binding proteins and does not affect its localization or accumulation .
Subcellular Localization
Simethicone does not have a subcellular localization. It does not have any effects on its activity or function and does not contain any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Simethicone is typically prepared by mixing and stirring silicon dioxide with dimethicone. The mixture is then homogenized using a high-pressure homogenizing machine to obtain the final product . Another method involves the formulation of simethicone emulsion, which contains 4% simethicone, 1.5% polyoxyl stearate (40) ester, 1.0% glyceryl stearate, 0.15% carbomer, and 0.07% sorbic acid. The pH is adjusted to 5.0-6.0 with sodium hydroxide solution .
Industrial Production Methods: In industrial settings, simethicone is produced by combining polydimethylsiloxane with silicon dioxide. The mixture is then subjected to processes such as homogenization and emulsification to achieve the desired consistency and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Simethicone primarily undergoes physical interactions rather than chemical reactions due to its inert nature. It does not participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: Simethicone is stable under a wide range of conditions and does not react with common reagents. It is often used in formulations with other compounds without undergoing any chemical changes .
Major Products Formed: Since simethicone does not undergo significant chemical reactions, no major products are formed from its interactions. Its primary function is to act as a surfactant to reduce gas bubbles in the gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Dimethicone
- Polydimethylsiloxane
- Activated dimethicone
Comparison: Simethicone is unique in its ability to act as an anti-foaming agent without being systemically absorbed. Unlike dimethicone and polydimethylsiloxane, which are primarily used as lubricants and conditioning agents, simethicone is specifically formulated to reduce gas bubbles in the gastrointestinal tract . Its effectiveness in relieving symptoms of bloating and gas makes it a preferred choice in medical applications .
Eigenschaften
IUPAC Name |
dioxosilane;methoxy-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2.O2Si/c1-7-10(5,6)8-9(2,3)4;1-3-2/h1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTWCFIAVKBGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)C.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Insoluble in alcohol | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.98 /Polydimethyl Silicones/ | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Simethicone is a surfactant that decreases the surface tension of gas bubbles in the gastrointestinal tract, more easily allowing gas to exit the body., The clinical use of simethicone is based on its antifoam properties. Silicone antifoams spread on the surface of aqueous liquids, forming a film of low surface tension and thus causing collapse of foam bubbles. Simethicone reportedly allows mucus-surrounded gas bubbles in the GI tract to coalesce and be expelled. | |
| Record name | Simethicone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray, translucent, viscous liquid, Liquid | |
CAS RN |
8050-81-5 | |
| Record name | Simethicone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simethicone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropanol-Silicon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



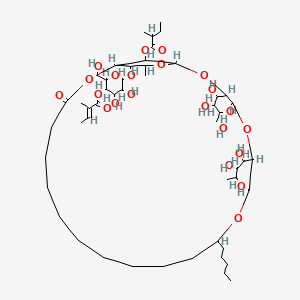
![(8-Methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate](/img/structure/B1680890.png)
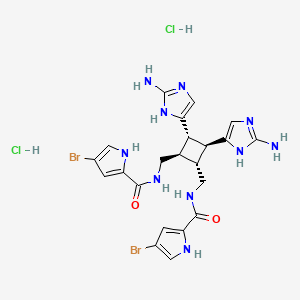
![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)
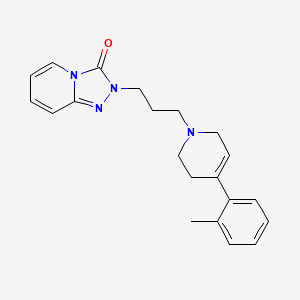

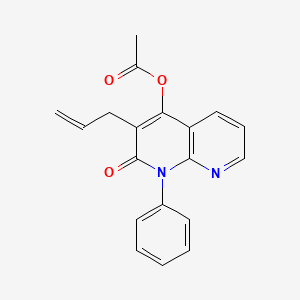
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)

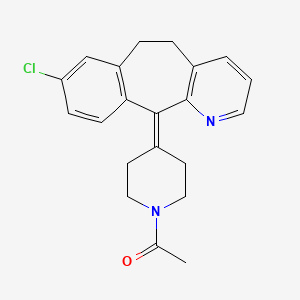
![(1R,6R,10R,12R,19R,20S,21R)-21-(Dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione](/img/structure/B1680901.png)


![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)